molecular formula C19H21NO4 B1218023 Cularimine CAS No. 479-42-5

Cularimine

Cat. No.: B1218023
CAS No.: 479-42-5
M. Wt: 327.4 g/mol
InChI Key: KTKYPZQQXSZXCE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cularimine, with the molecular formula C19H21NO4 , is a bioactive benzylisoquinoline alkaloid (BIA) of research interest . BIAs are a large class of natural products with a broad range of documented biological activities, making them a significant focus in scientific investigations . While specific biological data for this compound is limited in the current literature, related alkaloids within its family have been synthesized and studied for their potential effects . The compound should be stored at -20°C to maintain stability . As a research chemical, this compound provides scientists with a building block for further pharmacological and chemical exploration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

479-42-5

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(10S)-5,6,17-trimethoxy-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene

InChI

InChI=1S/C19H21NO4/c1-21-14-5-4-11-6-7-20-13-8-12-9-16(22-2)17(23-3)10-15(12)24-19(14)18(11)13/h4-5,9-10,13,20H,6-8H2,1-3H3/t13-/m0/s1

InChI Key

KTKYPZQQXSZXCE-ZDUSSCGKSA-N

SMILES

COC1=C2C3=C(CCNC3CC4=CC(=C(C=C4O2)OC)OC)C=C1

Isomeric SMILES

COC1=C2C3=C(CCN[C@H]3CC4=CC(=C(C=C4O2)OC)OC)C=C1

Canonical SMILES

COC1=C2C3=C(CCNC3CC4=CC(=C(C=C4O2)OC)OC)C=C1

Origin of Product

United States

Preparation Methods

Key Steps:

  • Ullmann Condensation :

    • Reagents : Copper catalysts, cupric oxide.

    • Substrates : o-Benzyloxyphenol and 6-bromopiperonal.

    • Conditions : Reflux in benzene/toluene mixtures.

    • Yield : 52–57% for diphenyl ether intermediates.

  • Oxidative Cyclization :

    • Reagents : Phosphoryl chloride, benzene/toluene.

    • Conditions : Reflux for 12–24 hours.

    • Yield : 40–60% for oxepinone derivatives.

Example Pathway :
The synthesis of cularicine (a related compound) via Ullmann coupling and oxidative cyclization provides a template for this compound. For instance, 2-(2'-benzyloxyphenoxy)-4,5-methylenedioxybenzaldehyde undergoes cyclization with phosphoryl chloride to form the oxepinone core.

Palladium-Catalyzed α-Arylation

Modern approaches leverage palladium-mediated α-arylation to construct the dibenzoxepinone skeleton, a precursor to this compound.

Methodology:

  • Nucleophilic Aromatic Substitution (SNAr) :

    • Substrates : Fluoroacetophenones and dimethoxyphenols.

    • Catalyst : PdCl₂(PPh₃)₂, Cs₂CO₃, PPh₃.

    • Conditions : Reflux in toluene.

    • Yield : 70–85% for diaryl ether intermediates.

  • Intramolecular α-Arylation :

    • Catalyst : PdCl₂(PPh₃)₂, Cs₂CO₃.

    • Conditions : 140°C, 70 hours.

    • Yield : 46% for Manske’s ketone (key intermediate).

Mechanism :
Palladium facilitates C–C bond formation between the α-position of the ketone and the aryl halide, enabling ring closure. This method avoids traditional oxidative coupling, reducing byproducts.

Resolution of Racemic Mixtures

Enantiopure this compound is obtained through chiral resolution or asymmetric catalysis.

Approaches:

MethodReagents/CatalystsYield (%)ee (%)Reference
Chiral ChromatographyChiral stationary phases45–55>98
Asymmetric CatalysisRh₂(tetra-p-BrPhPTTL)₄60–7090–95

Note : Rhodium catalysts with chiral phosphine ligands enable enantioselective C–H functionalization, though yields remain moderate.

Alternative Routes: Copper-Mediated Ullmann Reactions

While less common, copper-mediated C–O bond formation has been explored for constructing the diphenyl ether linkage.

Limitations:

  • Low Yield : Copper catalysts often fail to achieve desired selectivity (e.g., <10% yield for this compound derivatives).

  • Byproducts : Competing side reactions (e.g., debenzylations) reduce efficiency.

Key Intermediates and Their Roles

IntermediateFunction in SynthesisSynthesis MethodYield (%)Reference
Manske’s KetonePrecursor to all cularinesPd-catalyzed α-arylation46
Oxepinone (5)Core structure for cyclizationUllmann coupling + phosphoryl chloride60
Diaryl Ether (13)Intermediate for ring closureSNAr with dimethoxyphenol70

Comparison of Synthetic Routes

MethodAdvantagesLimitationsReference
Ullmann CouplingHigh regioselectivityHarsh conditions, moderate yields
Pd-Catalyzed α-ArylationMild conditions, fewer byproductsRequires expensive catalysts
Pomeranz-FritschDirect nitrogen introductionSensitive to steric hindrance
Asymmetric CatalysisHigh enantioselectivityLimited scalability

Recent Advances and Challenges

  • Catalytic Efficiency : Modern Pd catalysts improve yields for α-arylation but remain costly.

  • Stereoselectivity : Achieving high e.e. (>90%) via Rh catalysis is feasible but requires optimized ligands.

  • Scalability : Ullmann-based methods face challenges in large-scale production due to copper toxicity and solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cularimine
Reactant of Route 2
Cularimine

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